molecular formula C15H12FN3O2 B10908901 methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908901
M. Wt: 285.27 g/mol
InChI Key: VJSDNOVXNVFSAE-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds. One common method includes the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-amine in the presence of a suitable catalyst, followed by cyclization and esterification to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 1-(2-bromophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 1-(2-methylphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The presence of the fluorine atom in methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate distinguishes it from its analogs. Fluorine enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for diverse biological activities. The specific structure of this compound contributes to its interaction with various biological targets.

Structural Formula

C14H12FN3O2\text{C}_{14}\text{H}_{12}\text{F}\text{N}_3\text{O}_2

1. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Research indicates that derivatives of pyrazolo[3,4-b]pyridines can act as agonists for PPARs, particularly PPARα. This compound was evaluated in structure-activity relationship studies which demonstrated that modifications on the pyrazole ring significantly affect its agonistic activity on PPARα. For instance, changes in the steric bulkiness of substituents influenced the binding affinity and biological efficacy .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo[3,4-b]pyridines. In vitro tests showed that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The compound's structural features enable it to inhibit key enzymes involved in cancer cell proliferation. For example, some pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound was noted for its selective inhibition against CDK2 and CDK9 with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the pyrazolo ring can enhance or diminish biological activity:

PositionModificationEffect on Activity
C-1Fluorine substitutionIncreased PPARα agonism
C-6Methyl group additionEnhanced CDK inhibition
C-4Carboxylate group presenceImproved solubility and bioavailability

Case Study 1: PPARα Agonist Activity

In a study examining a series of pyrazolo[3,4-b]pyridines, this compound showed comparable efficacy to established PPARα agonists like fenofibrate in reducing triglyceride levels in hyperlipidemic rat models .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound highlighted its selective action against cancer cell lines such as HeLa and HCT116. The study reported a significant reduction in cell viability at concentrations as low as 5 µM .

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDNOVXNVFSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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